
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group attached to a phenoxy moiety, which is further connected to a trimethylammonium group via an ethane linker. The presence of the azide group makes it particularly useful in click chemistry and other synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the following steps:
Formation of 4-Azidophenol: This can be achieved by reacting 4-nitrophenol with sodium azide in the presence of a reducing agent such as iron powder.
Etherification: The 4-azidophenol is then reacted with 2-chloro-N,N,N-trimethylethan-1-aminium chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, iron powder.
Click Chemistry: Copper(I) catalysts, alkynes.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The trimethylammonium group can also interact with biological molecules, facilitating bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidophenol: Lacks the trimethylammonium group but shares the azide functionality.
2-(4-Azidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of the trimethylammonium group.
Uniqueness
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to the combination of the azide group and the trimethylammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
111984-06-6 |
|---|---|
Molekularformel |
C11H17N4O+ |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-(4-azidophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H17N4O/c1-15(2,3)8-9-16-11-6-4-10(5-7-11)13-14-12/h4-7H,8-9H2,1-3H3/q+1 |
InChI-Schlüssel |
SGOUZRPXBAQGMC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


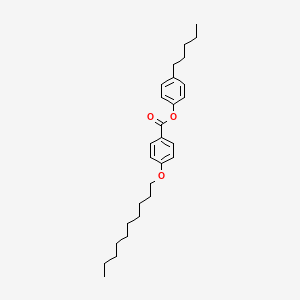
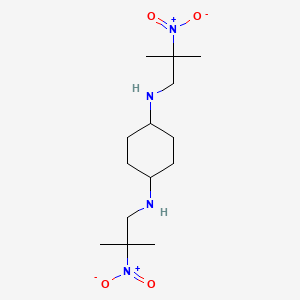
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
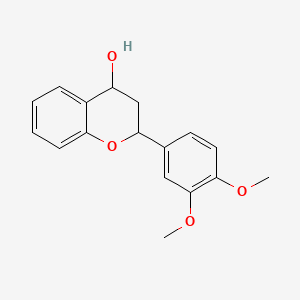
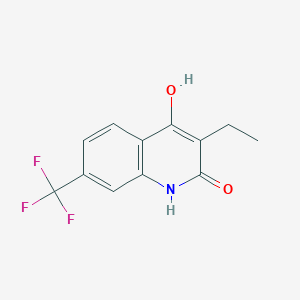
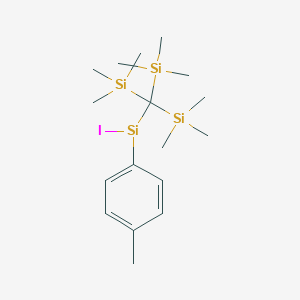
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
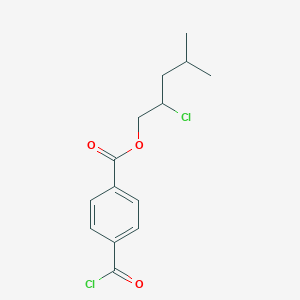
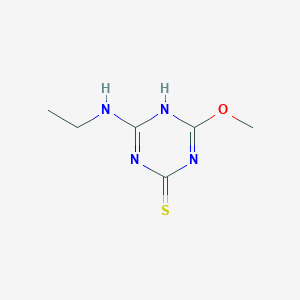
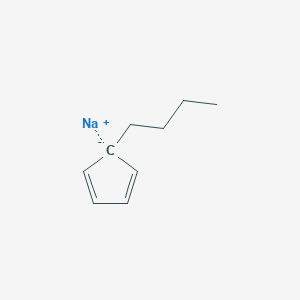
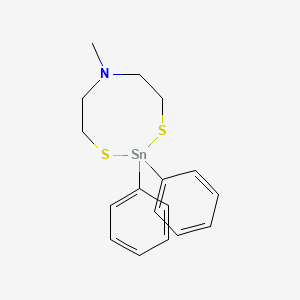
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
